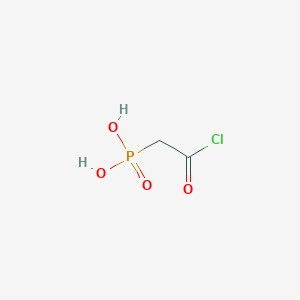

Phosphonic acid, (2-chloro-2-oxoethyl)-

Description

Properties

CAS No. |

70962-63-9 |

|---|---|

Molecular Formula |

C2H4ClO4P |

Molecular Weight |

158.48 g/mol |

IUPAC Name |

(2-chloro-2-oxoethyl)phosphonic acid |

InChI |

InChI=1S/C2H4ClO4P/c3-2(4)1-8(5,6)7/h1H2,(H2,5,6,7) |

InChI Key |

PEOGKOTVGUTAEM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)Cl)P(=O)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Phosphonic Acid Derivatives

Structural and Functional Overview

Phosphonic acid derivatives share the -PO₃H₂ group but differ in substituents, leading to varied applications. Below is a comparative analysis of key compounds:

Table 1: Comparison of Phosphonic Acid, (2-Chloro-2-oxoethyl)- with Analogues

Pharmacokinetic and Physicochemical Behavior

- Dermal Penetration : Phosphonic acids, including ethephon, exhibit similar dermal penetration coefficients due to shared structural features (e.g., polarity, molecular weight) .

- Solubility : Ethephon’s solubility in water (~1.2 kg/L at 20°C) exceeds that of hydrophobic derivatives like fosetyl-Al, which relies on formulation for bioavailability . Fosfomycin, despite its phosphonic acid group, shows unique pharmacokinetics with rapid urinary excretion (70–90% recovery) compared to other derivatives .

Regulatory and Toxicological Considerations

- Residue Definitions: Regulatory bodies like the Japan Ministry of Health define residues of fosetyl-Al and phosphonic acid collectively for dietary exposure assessments, acknowledging their metabolic interconversion .

- Toxicity Profiles : Ethephon is classified as low toxicity (LD₅₀ > 4,000 mg/kg in rats), while methylphosphonic acid derivatives show higher variability due to substituent effects .

Q & A

Q. What are the established synthetic pathways for Phosphonic Acid, (2-Chloro-2-Oxoethyl)-, and how are reaction conditions optimized?

Phosphonic Acid, (2-Chloro-2-Oxoethyl)- (synonym: Ethephon) is synthesized via nucleophilic substitution or hydrolysis of precursor phosphonate esters. Key steps include:

- Chlorination : Introducing the chloro group via reaction of ethylene oxide with phosphorus trichloride, followed by oxidation.

- Esterification : Formation of diethyl esters to stabilize intermediates, followed by acid hydrolysis to yield the final compound .

- Optimization : Reaction pH (maintained acidic to prevent decomposition), temperature control (typically 60–80°C), and stoichiometric ratios (e.g., 1:1.2 for ethylene oxide:PCl₃) are critical to achieving yields >90% .

Q. How is the molecular structure of Phosphonic Acid, (2-Chloro-2-Oxoethyl)-, characterized experimentally?

Structural elucidation involves:

- NMR Spectroscopy : P NMR confirms the phosphonic acid group (δ ~20–25 ppm), while H NMR identifies the chloroethyl moiety (δ 3.6–4.0 ppm for CH₂Cl) .

- X-ray Crystallography : Resolves bond lengths (e.g., P=O at 1.48 Å) and confirms the planar geometry of the phosphonic acid group .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 144.49 (C₂H₆ClO₃P) with fragmentation patterns matching the chloroethyl chain .

Q. What analytical methods are used to detect and quantify Phosphonic Acid, (2-Chloro-2-Oxoethyl)-, in environmental samples?

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Reverse-phase C18 columns with mobile phases like 0.1% formic acid in water/acetonitrile. Limits of quantification (LOQ) range from 0.01–0.2 mg/kg depending on the lab’s reporting limits (RLs) .

-

Conversion Factors : Phosphonic acid residues are converted to fosetyl equivalents using the formula:

This accounts for molecular weight differences (82 g/mol for phosphonic acid vs. 110 g/mol for fosetyl) .

Advanced Research Questions

Q. What are the degradation pathways of Phosphonic Acid, (2-Chloro-2-Oxoethyl)-, in soil and aqueous environments?

- Hydrolysis : Dominates in acidic soils (pH <5), cleaving the P–C bond to release ethylene and phosphate ions.

- Microbial Degradation : Pseudomonas spp. metabolize the compound via dechlorination, forming non-toxic phosphonate intermediates .

- Photolysis : UV exposure in aqueous systems generates chloride radicals and phosphoric acid byproducts, with a half-life of ~48 hours under natural sunlight .

Q. How can researchers distinguish between natural and synthetic origins of Phosphonic Acid residues in organic crops?

- Isotopic Analysis : O/O ratios differentiate synthetic (industrial synthesis) vs. natural (microbial metabolism) pathways .

- Co-detection of Fosetyl : Presence of fosetyl-Al (parent compound) confirms synthetic application, while isolated phosphonic acid may indicate prior unauthorized use or environmental degradation .

- Case Study : CVUA Stuttgart detected phosphonic acid at 40× fosetyl concentrations in 36% of samples, suggesting widespread environmental persistence .

Q. What computational models predict the proton conductivity of Phosphonic Acid derivatives in fuel cell membranes?

- Ab Initio MD Simulations : Model hydrogen-bonding networks between phosphonic acid groups and water molecules. Proton hopping rates correlate with hydration levels (λ = H₂O/SO₃H ≥6) .

- Density Functional Theory (DFT) : Predicts activation energies (~0.3 eV) for proton transfer between adjacent –PO₃H₂ groups, critical for designing high-conductivity membranes .

Q. How does Phosphonic Acid, (2-Chloro-2-Oxoethyl)-, function as a catalyst in organic synthesis?

- Acid Catalysis : The –PO₃H₂ group activates carbonyl compounds in esterification (e.g., biodiesel production), achieving >90% conversion at 80°C .

- Ligand Design : Chelates transition metals (e.g., Cu²⁺) in C–H activation reactions, enhancing turnover frequency (TOF) by 5× compared to carboxylate ligands .

Q. How can discrepancies in phosphonic acid quantification across labs be resolved?

- Standardized Reporting Limits (RLs) : Harmonize RLs to 0.01 mg/kg (EU guidelines) to reduce variability. Labs using higher RLs (e.g., 0.2 mg/kg) risk false negatives .

- Interlaboratory Validation : Use certified reference materials (CRMs) like aminomethyl phosphonic acid (CAS 1066-51-9) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.